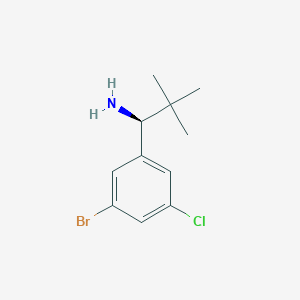
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine atoms on a phenyl ring, along with a dimethylpropan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and 2,2-dimethylpropan-1-amine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps involve halogenation, amination, and chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium cyanide, polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
3-bromo-5-chlorophenyl)boronic acid: A related compound with a boronic acid group instead of the amine group.
(3-bromo-5-chlorophenyl)methanamine: A similar compound with a methanamine group.
Uniqueness
(S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and chlorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrClN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
Clé InChI |
AXPBNYJUTMFPPE-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC(=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


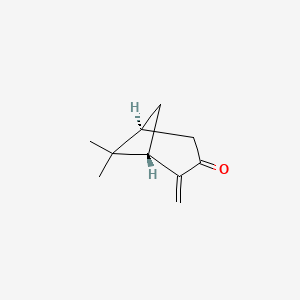
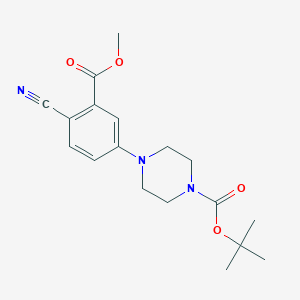

![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)


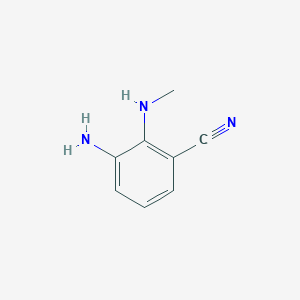
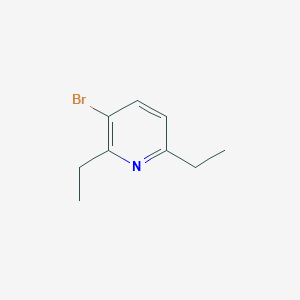
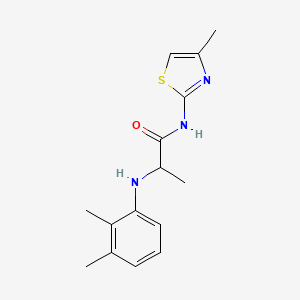
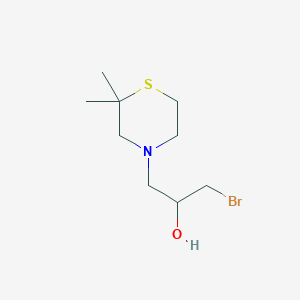
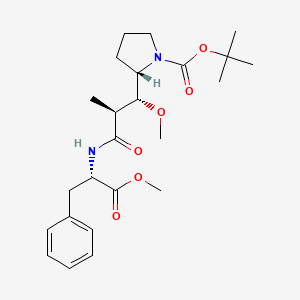
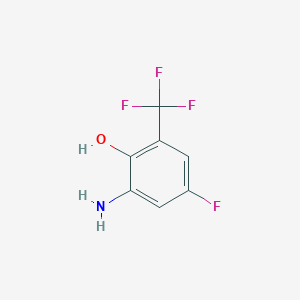
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
